methyl 5-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridazinone Moiety: This step involves the reaction of the thiazole intermediate with a pyridazinone derivative, often under reflux conditions in the presence of a suitable solvent.
Acetylation and Methylation: The final steps include acetylation and methylation reactions to introduce the acetyl and methyl ester groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Methyl 5-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Methyl 5-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties
Biological Activity
Methyl 5-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by research findings and data tables.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C13H12N4O3S
- Molecular Weight : 288.33 g/mol
Structural Features
The compound features:
- A thiazole ring, which is known for its diverse biological activities.
- A pyridazine moiety that contributes to its pharmacological properties.
- A thiophene ring, enhancing its electronic properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. In vitro assays demonstrated significant inhibition against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.21 μM |
Pseudomonas aeruginosa | 0.25 μM |
These results suggest that the compound exhibits potent antimicrobial properties comparable to established antibiotics such as ciprofloxacin .
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays on various cell lines (e.g., HaCat and Balb/c 3T3) showed promising results:
Cell Line | IC50 (μM) |
---|---|
HaCat | 15.5 |
Balb/c 3T3 | 12.8 |
The findings indicate that the compound may possess selective cytotoxic effects, warranting further investigation into its potential as an anticancer agent .
The mechanism underlying the biological activity of the compound involves:
- Inhibition of DNA Gyrase : Molecular docking studies revealed strong binding interactions with DNA gyrase, a critical enzyme for bacterial DNA replication.
- Targeting MurD Enzyme : The compound also exhibited inhibitory effects on MurD, an enzyme involved in bacterial cell wall synthesis .
Study on Thiazole Derivatives
A comprehensive study focused on a series of thiazole derivatives similar to this compound highlighted their broad-spectrum antimicrobial and anticancer activities. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions significantly enhanced biological efficacy .
Review of Thiadiazole Derivatives
A review on thiadiazole derivatives emphasized their diverse pharmacological profiles, including anti-inflammatory and anticancer activities. The presence of electron-donating groups in the structure was noted to enhance activity against various cancer cell lines .
Properties
Molecular Formula |
C16H14N4O4S2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H14N4O4S2/c1-9-14(15(23)24-2)18-16(26-9)17-12(21)8-20-13(22)6-5-10(19-20)11-4-3-7-25-11/h3-7H,8H2,1-2H3,(H,17,18,21) |
InChI Key |
CQVNKXSJHSXNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)C(=O)OC |
Origin of Product |
United States |
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